molecular formula C26H25NO5S B2357563 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-25-2

1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2357563
CAS No.: 872199-25-2
M. Wt: 463.55
InChI Key: VQXCHLWBQIYDRJ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, substituted with various functional groups

Scientific Research Applications

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions. For example:

The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-17-5-6-18(2)19(13-17)15-27-16-25(26(28)23-14-21(32-4)9-12-24(23)27)33(29,30)22-10-7-20(31-3)8-11-22/h5-14,16H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCHLWBQIYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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